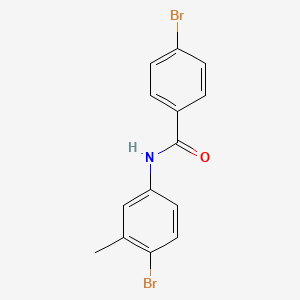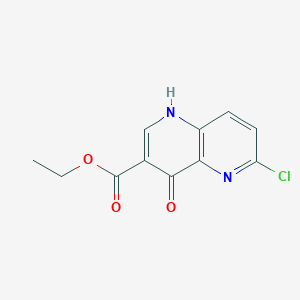
Verofylline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Verofylline, also known as Verofyllinum, is an orally available, long-acting, multiacting, methylxanthine-substituted bronchodilator. It is primarily used for the treatment of asthma and has inhibitory effects on phosphodiesterase 4 (PDE4).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Verofylline are not explicitly documented. Typically, the production of such compounds involves large-scale organic synthesis processes, which include multiple steps of purification and quality control to ensure the compound’s purity and efficacy .
Análisis De Reacciones Químicas
Types of Reactions
Verofylline undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction it undergoes. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated forms of the compound .
Aplicaciones Científicas De Investigación
Verofylline has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the effects of methylxanthine substitution on bronchodilator activity.
Biology: Investigated for its effects on cellular signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP).
Medicine: Explored for its potential in treating asthma and obesity due to its bronchodilator and PDE4 inhibitory effects.
Industry: Utilized in the development of new pharmaceuticals targeting respiratory and metabolic disorders .
Mecanismo De Acción
Verofylline exerts its effects primarily through the inhibition of phosphodiesterase 4 (PDE4), an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases the levels of cAMP within cells, leading to bronchodilation and anti-inflammatory effects. This mechanism is particularly beneficial in treating asthma, where bronchodilation helps to alleviate symptoms .
Comparación Con Compuestos Similares
Similar Compounds
Theophylline: Another methylxanthine derivative used as a bronchodilator. It has a similar mechanism of action but differs in its pharmacokinetic properties.
Pentoxifylline: A methylxanthine derivative used to treat intermittent claudication. It also inhibits PDE4 but has additional effects on blood rheology.
Doxofylline: A methylxanthine bronchodilator with potent bronchodilator activity comparable to that of Theophylline
Uniqueness
Verofylline is unique due to its long-acting and multiacting properties, making it a more effective bronchodilator with fewer side effects compared to other similar compounds. Its inhibitory effects on PDE4 also make it a promising candidate for treating obesity, which is not a common application for other methylxanthine derivatives .
Propiedades
Número CAS |
65029-11-0 |
|---|---|
Fórmula molecular |
C12H18N4O2 |
Peso molecular |
250.30 g/mol |
Nombre IUPAC |
1,8-dimethyl-3-(2-methylbutyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C12H18N4O2/c1-5-7(2)6-16-10-9(13-8(3)14-10)11(17)15(4)12(16)18/h7H,5-6H2,1-4H3,(H,13,14) |
Clave InChI |
MTBUJUHRXVGLEF-UHFFFAOYSA-N |
SMILES |
CCC(C)CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C |
SMILES canónico |
CCC(C)CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C |
| 66172-75-6 | |
Sinónimos |
(DL)-3,7-dihydro-1,8-dimethyl-3-(2-methylbutyl)-1H-purine-2,6-dione 3,7-dihydro-1,8-dimethyl-3-(2-methylbutyl)-1H-purine-2,6-dione CK 0383 CK-0383 verofylline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sulfamide, N-[(dichlorofluoromethyl)thio]-N',N'-dimethyl-N-o-tolyl-](/img/structure/B1632670.png)


![2-Methyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1632677.png)
![4-Methoxy-3-{[(4-methylphenyl)thio]methyl}benzaldehyde](/img/structure/B1632678.png)
![4,6-Dimethyl-1,2-dihydro-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B1632680.png)








